molecular formula C16H16FNO2S B4631208 1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4631208
M. Wt: 305.4 g/mol
InChI Key: FXCCSNADZWWGKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves catalytic reactions that enable the formation of the quinoline core. For example, Li et al. (2022) described a Rh(III)-catalyzed defluorinative [4 + 2] annulation process for synthesizing 1,3,4-functionalized isoquinolines, which shares a similar structural motif with tetrahydroquinolines. This method involves C-H carbenoid insertion and dual C-F bond cleavage/annulation, leading to the formation of complex quinoline structures (Li, Mei, & Zhou, 2022).

Molecular Structure Analysis

The molecular structure of tetrahydroquinolines is characterized by a four-membered saturated ring fused to a benzene ring, forming the quinoline skeleton. The presence of substituents, such as the 2-fluorobenzylsulfonyl group, can significantly influence the molecule's electronic and spatial configuration, affecting its reactivity and interactions with biological targets. Studies on similar compounds, like the sulfonation of isoquinolines, provide insights into how such modifications impact the molecule's properties and potential applications (Grunewald et al., 2006).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives can undergo various chemical reactions, including halogenation, sulfonation, and cyclization, to introduce or modify functional groups. These reactions are crucial for tailoring the compound's properties for specific applications. For instance, the sulfonation reaction discussed by Dang et al. (2017) highlights the method of introducing sulfonyl groups into the tetrahydroquinoline framework, which is relevant to understanding the chemical behavior of the target compound (Dang, Zheng, & Liang, 2017).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and stability, depend on their molecular structure. The introduction of a 2-fluorobenzylsulfonyl group can influence these properties by altering the molecule's polarity and steric hindrance. Research on similar compounds, such as those discussed by Ohba et al. (2012), can provide valuable insights into how specific substituents affect the physical characteristics of tetrahydroquinoline derivatives (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the ability to participate in various chemical reactions, are crucial for the application of tetrahydroquinoline derivatives. The presence of a sulfonyl group and a fluorine atom can significantly affect these properties by influencing the electron distribution within the molecule. Studies on the binding and reactivity of similar compounds provide insights into the chemical behavior and potential reactivity patterns of the target molecule (Grunewald et al., 2006).

Scientific Research Applications

Catalytic Synthesis and Functionalization

Rh(III)-Catalyzed Annulation

A novel synthesis method involving Rh(III)-catalyzed defluorinative [4 + 2] annulation has been developed for the synthesis of 1,3,4-functionalized isoquinolines. This method utilizes 2-diazo-3,3,3-trifluoropropanoate, enabling the formation of complex isoquinoline structures through C-H carbenoid insertion and dual C-F bond cleavage/annulation processes. The resulting products offer diverse functionalization possibilities due to the newly installed sulfonyl and fluoro functional groups (Hao-Xiang Li et al., 2022).

Medicinal Chemistry Applications

PNMT Inhibitors

Studies on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have shown them to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds exhibit interesting pharmacological profiles, suggesting their utility in developing drugs for conditions related to PNMT activity. A comparative analysis of their binding to PNMT's active site reveals insights into their potential as therapeutic agents (G. L. Grunewald et al., 2006).

Material Science

High Temperature Proton Exchange Membranes

Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been synthesized for applications as high-temperature proton exchange membranes. These materials exhibit promising properties for use in fuel cells, demonstrating the versatility of tetrahydroquinoline derivatives in materials science applications (D. Seo et al., 2013).

Organic Synthesis Innovations

Copper-Catalyzed Cross-Coupling

A copper-catalyzed method for the sulfuration of 1,2,3,4-tetrahydroisoquinolines has been developed to synthesize isoquinoline-fused 1,3-benzothiazine scaffolds. This method illustrates the utility of tetrahydroquinoline derivatives in constructing complex heterocyclic structures through efficient cross-coupling reactions (Pan Dang et al., 2017).

properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-15-9-3-1-7-14(15)12-21(19,20)18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10H,5,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCCSNADZWWGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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